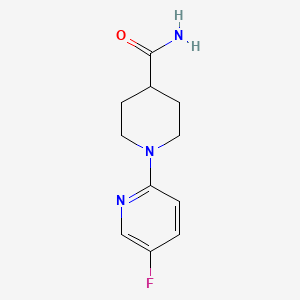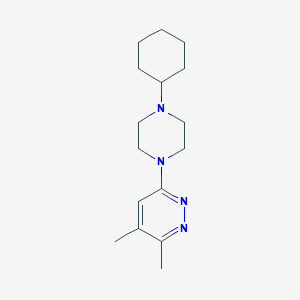
2-(Pyridin-2-ylsulfanyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pirimidin-2-ilsulfánil)-acetamida es un compuesto orgánico caracterizado por la presencia de un anillo de piridina unido a un grupo sulfánil, que está conectado a un grupo acetamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2-(Pirimidin-2-ilsulfánil)-acetamida generalmente implica la reacción de piridina-2-tiol con cloroacetamida en condiciones básicas. La reacción procede a través de un mecanismo de sustitución nucleofílica donde el grupo tiólico ataca al átomo de carbono de la cloroacetamida, lo que resulta en la formación del producto deseado.
Métodos de producción industrial: Si bien los métodos de producción industrial específicos para 2-(Pirimidin-2-ilsulfánil)-acetamida no están ampliamente documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, el solvente y la concentración, para garantizar un alto rendimiento y pureza del producto.
Análisis De Reacciones Químicas
Tipos de reacciones: 2-(Pirimidin-2-ilsulfánil)-acetamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo sulfánil puede oxidarse para formar sulfóxidos o sulfonas.
Reducción: El compuesto puede reducirse para modificar la parte acetamida.
Sustitución: El anillo de piridina puede participar en reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se pueden usar agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Por lo general, se emplean reactivos como halógenos o nucleófilos (por ejemplo, aminas, tioles).
Principales productos formados:
Oxidación: Sulfóxidos o sulfonas.
Reducción: Derivados de acetamida modificados.
Sustitución: Varios derivados de piridina sustituidos.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para sintetizar compuestos heterocíclicos más complejos.
Biología: Se ha investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha estudiado su potencial como agente terapéutico debido a su capacidad para interactuar con objetivos biológicos.
Industria: Se utiliza en el desarrollo de materiales con propiedades específicas, como catalizadores o sensores.
Mecanismo De Acción
El mecanismo de acción de 2-(Pirimidin-2-ilsulfánil)-acetamida implica su interacción con objetivos moleculares específicos. El grupo sulfánil puede formar enlaces con iones metálicos, lo que lo hace útil en la química de coordinación. Además, el grupo acetamida puede participar en la formación de puentes de hidrógeno, lo que influye en la actividad biológica del compuesto. Las vías y los objetivos exactos dependen de la aplicación específica y del entorno en el que se utiliza el compuesto.
Compuestos similares:
- 2-(Pirimidin-2-il)-acetamida
- 2-(Pirimidin-2-iltio)-acetamida
- 2-(Pirimidin-2-ilsulfonil)-acetamida
Comparación: 2-(Pirimidin-2-ilsulfánil)-acetamida es único debido a la presencia del grupo sulfánil, que confiere reactividad química y actividad biológica distintas en comparación con sus análogos. Por ejemplo, el grupo sulfánil puede oxidarse para formar sulfóxidos o sulfonas, lo que puede modificar aún más las propiedades del compuesto. Esto hace que 2-(Pirimidin-2-ilsulfánil)-acetamida sea un compuesto versátil para diversas aplicaciones.
Comparación Con Compuestos Similares
- 2-(Pyridin-2-yl)-acetamide
- 2-(Pyridin-2-ylthio)-acetamide
- 2-(Pyridin-2-ylsulfonyl)-acetamide
Comparison: 2-(Pyridin-2-ylsulfanyl)-acetamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the sulfanyl group can undergo oxidation to form sulfoxides or sulfones, which can further modify the compound’s properties. This makes this compound a versatile compound for various applications.
Propiedades
Fórmula molecular |
C7H8N2OS |
|---|---|
Peso molecular |
168.22 g/mol |
Nombre IUPAC |
2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C7H8N2OS/c8-6(10)5-11-7-3-1-2-4-9-7/h1-4H,5H2,(H2,8,10) |
Clave InChI |
CJHDWLOBMRHGCA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)SCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-amino-5-cyano-2-{[(3-phenylquinoxalin-2-YL)sulfanyl]methyl}-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B12270587.png)

![4-(6-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12270594.png)
![4-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B12270596.png)
![N-tert-butyl-1-[(naphthalen-1-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B12270615.png)

![N-ethyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12270622.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12270626.png)
![[1-(4,5-Dimethyl-1,3-thiazol-2-yl)pyrrolidin-2-yl]methanol](/img/structure/B12270628.png)
![2-Methyl-4-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12270631.png)
![2-Chloro-6-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B12270632.png)
![2-tert-butyl-1-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12270638.png)
![1-[(4-Fluorophenyl)methyl]-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B12270643.png)
